Dpi 201-106

Overview

Description

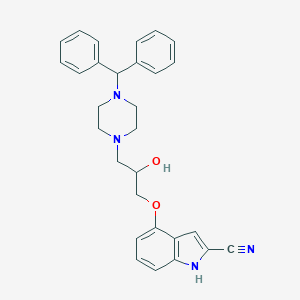

DPI-201106 is a small molecule drug initially developed by Novartis Pharma AG. It is known for its role as a positive inotropic agent, which means it increases the strength of the heart’s contractions. The compound is primarily used in the treatment of cardiovascular diseases, including heart failure and arrhythmias. Its molecular formula is C29H30N4O2 .

Mechanism of Action

Target of Action

DPI 201-106, also known as SDZ-201106 or 4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile, primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound exhibits its effects by prolonging the open state of Na+ channels . This results in an increase in action potential duration . The compound shows cardioselective modulation of VGSCs, resulting in a positive inotropic effect . The positive inotropic effect refers to an increase in the force of contraction of the heart muscle .

Biochemical Pathways

This compound operates via a synergistic sarcolemmal and intracellular mechanism of action . It increases the Ca2+ sensitivity of skinned fibers from porcine trabecular septomarginalis .

Pharmacokinetics

In these studies, this compound was shown to improve hemodynamic parameters in a dose-dependent manner .

Result of Action

This compound produces concentration-dependent positive inotropic effects in various cardiac tissues . It prolongs contraction and relaxation phases during isometric twitches . The compound decreases spontaneous sinus rate in right atria of guinea-pigs and rats, and increases coronary flow in rabbit isolated hearts . It also prolongs the action potential duration in guinea-pig papillary muscles and rabbit atria .

Biochemical Analysis

Biochemical Properties

Dpi 201-106 plays a significant role in biochemical reactions, particularly in the modulation of voltage-gated sodium channels (VGSCs). This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis with an EC50 of 0.2 nM . Additionally, this compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by prolonging the open state of Na+ channels, leading to an increase in action potential duration . This compound also exhibits positive inotropic effects in guinea-pig and rat left atria, kitten, rabbit, and guinea-pig papillary muscles . Furthermore, this compound has been shown to increase the effective refractory period (ERP) of both non-infarcted and infarcted ventricular myocardia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels (VGSCs). By prolonging the open state of these channels, this compound increases the action potential duration, which contributes to its positive inotropic effect . Additionally, this compound increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis . This compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations, further supporting its cAMP-independent mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in anesthetized dogs, left ventricular dP/dtmax is increased by this compound at a dose of 0.2 mg/kg i.v. . Additionally, in digoxin-pretreated anesthetized cats, this compound is infused up to an accumulated dose of 12.22 mg/kg i.v. . These studies indicate that this compound exhibits stable and sustained effects on cardiac function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving dogs with subacute myocardial infarction, this compound was administered in cumulative doses of 1, 3, and 5 mg/kg . The results showed dose-dependent improvements in hemodynamic parameters, with higher doses producing more significant effects . At higher doses, this compound also increased the conduction time in the infarcted myocardium to a greater degree than in the non-infarcted myocardium . These findings suggest that while this compound is effective at improving cardiac function, careful consideration of dosage is necessary to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cardiac function. This compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action . Additionally, this compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations . These findings suggest that this compound exerts its effects through modulation of VGSCs and Ca2+ sensitivity rather than through traditional cAMP-mediated pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound is transported and distributed within cardiac tissues, where it interacts with VGSCs and increases Ca2+ sensitivity

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. This compound interacts with VGSCs on the sarcolemma and intracellular membranes, leading to prolonged action potential duration and increased Ca2+ sensitivity . The subcellular localization of this compound within cardiac cells is essential for its positive inotropic effects and modulation of cardiac function.

Preparation Methods

The synthesis of DPI-201106 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

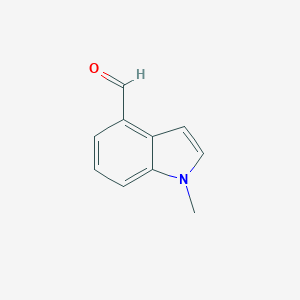

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce the diphenylmethyl and piperazinyl groups.

Hydroxylation: The final step involves the hydroxylation of the indole core to introduce the hydroxypropoxy group.

Chemical Reactions Analysis

DPI-201106 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: DPI-201106 can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and diphenylmethyl groups. Common reagents for substitution include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DPI-201106 has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of various chemical reactions on indole derivatives.

Biology: DPI-201106 is used to study the effects of positive inotropic agents on cardiac cells.

Medicine: The compound is used in the treatment of cardiovascular diseases, particularly heart failure and arrhythmias.

Industry: DPI-201106 is used in the pharmaceutical industry as a lead compound for the development of new cardiovascular drugs.

Comparison with Similar Compounds

DPI-201106 is unique in its dual mechanism of action, which includes both sarcolemmal and intracellular effects. Similar compounds include:

Digitalis Glycosides: These compounds also have positive inotropic effects but work by inhibiting the sodium-potassium ATPase pump.

Dobutamine: This compound is a beta-adrenergic agonist that increases heart contractility by stimulating beta-adrenergic receptors.

Amrinone and Milrinone: These compounds are phosphodiesterase inhibitors that increase intracellular cyclic AMP levels, leading to increased calcium influx and positive inotropic effects.

DPI-201106 is unique in that it does not affect the sodium-potassium ATPase pump, beta-adrenergic receptors, or phosphodiesterase activity .

Properties

IUPAC Name |

4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYHCOEAFHGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913677 | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97730-95-5 | |

| Record name | 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97730-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI 201-106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097730955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-201-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0EP1D878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DPI 201-106 primarily targets voltage-gated sodium channels (VGSCs) in cardiac cells. []

ANone: this compound binds to VGSCs and alters their gating kinetics. Specifically, it slows down the inactivation of sodium channels, leading to a prolonged open state. [, , , ]

ANone: The prolonged opening of VGSCs caused by this compound leads to an increased influx of sodium ions into cardiac cells. This increased sodium influx can have several downstream effects, including:

- Enhanced Contractility (Positive Inotropy): The increased sodium influx indirectly enhances calcium influx through the sodium-calcium exchanger, ultimately leading to increased contractile force in cardiac muscle. [, , , , ]

- Prolonged Action Potential Duration: The sustained sodium influx delays repolarization of cardiac cells, resulting in a prolonged action potential duration. [, , , ]

- Negative Chronotropic Effect: this compound has been shown to decrease heart rate, potentially through indirect effects on autonomic nervous system activity. [, , ]

ANone: Yes, research suggests this compound might interact with other ion channels, including calcium channels and potassium channels, although these interactions are less well-characterized than its effects on VGSCs. [, ]

ANone: Yes, this compound displays species-dependent effects on cardiac contractility and action potential duration. For example, its inotropic effects are more pronounced in rat hearts compared to guinea pig hearts. [] Interestingly, this compound exhibits no effect on contractility or action potential duration in cattle cardiac tissue, suggesting a unique insensitivity of bovine cardiac sodium channels to this compound. []

ANone: The molecular formula of this compound is C28H28N4O2, and its molecular weight is 452.55 g/mol.

ANone: While the provided research articles don't provide detailed spectroscopic data, techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds like this compound. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to VGSCs and modulating their gating properties.

ANone: Research on this compound analogs, such as BDF 9148, suggests that even minor structural changes can significantly influence its potency and selectivity for VGSCs. [, ] For instance, replacing the cyano group of this compound with a methyl group (as in BDF 8784) led to a compound with altered activity. [] Similarly, modifications to the benzhydrylpiperazine side chain in a series of 4-(diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol analogs demonstrated varying degrees of inotropic and vasodilatory effects. [] This highlights the importance of specific structural features for interacting with the target site and influencing channel gating.

ANone: Yes, this compound exists as a racemic mixture, meaning it contains both enantiomers (mirror image forms). Studies utilizing separated enantiomers of this compound (R-DPI and S-DPI) have shown that the S-enantiomer is primarily responsible for the sodium channel activation and positive inotropic effects. [, ] This highlights the stereospecificity of the this compound binding site on VGSCs.

ANone: While the provided research doesn’t explicitly address formulation challenges, it's worth noting that this compound's potential for instability and its limited solubility could pose challenges for developing stable and bioavailable formulations. [] Further research on formulation strategies would be needed to overcome these challenges.

ANone: Studies in healthy volunteers showed that orally administered this compound reaches peak plasma levels within 1-2 hours and has a terminal elimination half-life of approximately 15 hours. [] This suggests a relatively slow elimination rate and potential for drug accumulation upon repeated dosing.

ANone: Yes, this compound has been shown to decrease total intravascular volume primarily by reducing splanchnic blood volume. This effect is independent of baroreceptor or adrenergic receptor stimulation. []

ANone: Various in vitro models, including isolated papillary muscles, atria, and ventricular myocytes from different species (e.g., rat, guinea pig, human), have been used to characterize the electrophysiological and contractile effects of this compound. [, , , , , , ] These models allow for precise control of experimental conditions and enable detailed mechanistic studies.

ANone: this compound has been evaluated in various animal models, including anesthetized rats and dogs, to assess its haemodynamic effects and potential for treating heart failure. [, , ] These models provide valuable insights into the in vivo activity and potential clinical utility of the compound.

ANone: While the provided articles mention that this compound was investigated in clinical trials, they do not provide specific details about these trials.

ANone: Studies have shown that high concentrations of this compound can lead to calcium overload in cardiac cells, potentially causing arrhythmias and contractile dysfunction. [, ] Further investigation is needed to fully assess the safety profile and potential long-term effects of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)